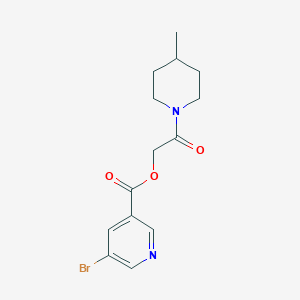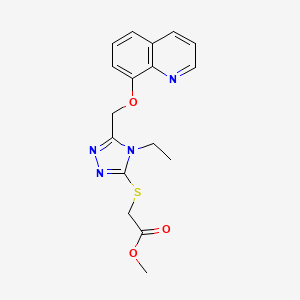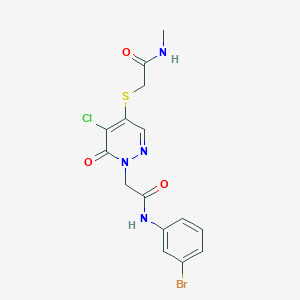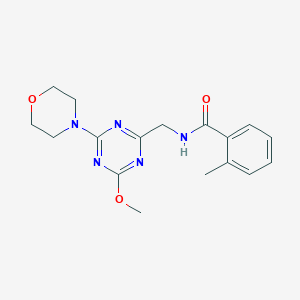
2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in the field of medicinal chemistry. It belongs to the class of pyridine derivatives and has a molecular formula of C15H18BrN2O3.
Wissenschaftliche Forschungsanwendungen
Electrocatalytic Carboxylation
Researchers investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine in an ionic liquid. This process converts 2-amino-5-bromopyridine into 6-aminonicotinic acid, an important chemical intermediate, using carbon dioxide (CO2) in a sustainable and efficient manner. The process avoids the use of toxic solvents and catalysts, and the ionic liquid used can be recycled, demonstrating potential environmental benefits (Feng, Huang, Liu, & Wang, 2010).
Hydrodesulfurization and Hydrodenitrogenation
A study on hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) revealed that compounds like 2-Methylpyridine and 2-methylpiperidine can influence these processes. These compounds inhibited the hydrogenation pathway in the HDS of dibenzothiophene, showcasing their potential role in refining processes (Egorova & Prins, 2006).
Synthesis of Novel Pyridine-Based Derivatives
A study described the synthesis of novel pyridine derivatives through a Suzuki cross-coupling reaction, demonstrating the compound's utility in creating new molecules with potential applications in materials science and biology. These derivatives showed promising biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
C-H Bond Functionalization
Research on 1-Aminopyridinium ylides highlighted their efficiency as directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This indicates the potential of these compounds in facilitating complex organic synthesis (Le, Nguyen, & Daugulis, 2019).
Synthesis and Antibacterial Evaluation
A study involved the synthesis of novel compounds containing 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These compounds demonstrated valuable antibacterial properties, showcasing the compound's relevance in medicinal chemistry (Aziz‐ur‐Rehman et al., 2017).
Relay Catalysis in Synthesis
Metal/organo relay catalysis was used for one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from pyridinium ylides, highlighting an efficient synthetic route for producing complex molecules (Galenko et al., 2015).
Eigenschaften
IUPAC Name |
[2-(4-methylpiperidin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-10-2-4-17(5-3-10)13(18)9-20-14(19)11-6-12(15)8-16-7-11/h6-8,10H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZVYKQUTUMCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85200264 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2729351.png)
![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-[3-(4-ethylpiperazin-1-yl)propyl]acetamide](/img/structure/B2729352.png)
![N-[4-[(3-Fluorophenyl)methyl]oxan-4-yl]prop-2-enamide](/img/structure/B2729354.png)


![2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol](/img/structure/B2729359.png)
![Methyl 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2729360.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2729361.png)
![1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2729363.png)



![3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea](/img/structure/B2729370.png)